(2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol
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Overview
Description
(2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol is a complex organic compound with a unique structure that includes an aminophenoxy group, a hydroxymethyl group, and a sulfanyloxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of starting materials such as 4-aminophenol and various protecting groups to control the reactivity of the functional groups during the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The aminophenoxy group can be reduced to form an amine.
Substitution: The sulfanyloxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the aminophenoxy group can yield an amine derivative .
Scientific Research Applications
(2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol involves its interaction with specific molecular targets and pathways. The aminophenoxy group can interact with enzymes and receptors, while the hydroxymethyl and sulfanyloxane groups can modulate the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4,4’-bis(3-aminophenoxy)benzophenone
- 4-aminophenol derivatives
- Hydroxymethyl-substituted oxanes
Uniqueness
What sets (2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol apart from similar compounds is its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H17NO5S |
---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-6-(4-aminophenoxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)17-12-11(19)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-16,19H,5,13H2/t8-,9-,10+,11+,12?/m1/s1 |
InChI Key |
VWKLROWEPKWULQ-IKQSSVLVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)OC2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)S |
Origin of Product |
United States |
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